
N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, also known as AFSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFSA is a sulfonamide derivative and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Aplicaciones Científicas De Investigación
Metabolism of Aromatic Amines
Aromatic amines undergo metabolism through N-acetylation and N-hydroxylation to hydroxamic acids, leading to the formation of N,O-sulfonate and N,O-glucuronide conjugates. These processes are crucial in understanding chemical carcinogenesis associated with aromatic amines. The study by Mulder and Meerman (1983) highlights the competition between sulfation and glucuronidation pathways in this metabolism, emphasizing the role of N,O-sulfonation in generating reactive intermediates that can bind covalently to proteins, RNA, DNA, and low molecular compounds like glutathione. This understanding aids in devising methods to decrease sulfation in vivo, potentially mitigating the carcinogenic effects of aromatic amines (Mulder & Meerman, 1983).
Cytotoxic Activity of Sulfonamide Derivatives
Research into sulfonamide derivatives, including structures related to N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, has shown promise in the field of anticancer activity. Ghorab et al. (2015) synthesized various sulfonamide derivatives exhibiting significant cytotoxic activity against breast and colon cancer cell lines. This study underscores the potential of sulfonamide derivatives in developing new therapeutic agents for cancer treatment (Ghorab et al., 2015).
Electrochemical Capacitor Applications
The incorporation of fluorophenyl groups, akin to those in N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, into polymers for electrochemical capacitors has been explored by Ferraris et al. (1998). Their study on electroactive polymers demonstrates the dependence of morphology and electrochemical performance on the growth and cycling electrolytes, highlighting the potential of these materials in developing high-performance electrochemical capacitors (Ferraris et al., 1998).
Immunomodulatory Effects
A novel synthetic compound, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), has been investigated for its immunorestorative properties. Wang et al. (1988) demonstrate the compound's ability to enhance the cytolytic T-lymphocyte response to tumors and viruses in immunocompromised mice, highlighting its potential as an immunopotentiator in cancer and viral infections (Wang et al., 1988).
Antimicrobial and Urease Inhibition Activity
Derivatives of sulfonamides, which share structural similarities with N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, have been synthesized and evaluated for their antimicrobial and urease inhibition activities. Darwish et al. (2014) report on novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, showing promising results in antimicrobial effectiveness and urease inhibition, suggesting potential applications in developing new antibacterial agents and treatments for conditions caused by urease-producing pathogens (Darwish et al., 2014).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-23(21,22)15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGQFRZRKNRVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

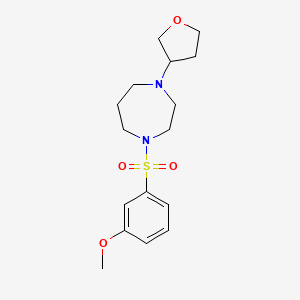
![2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B2771082.png)
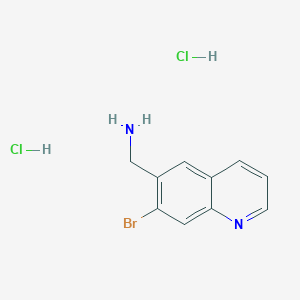
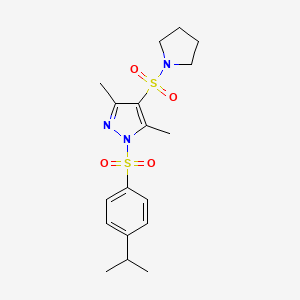
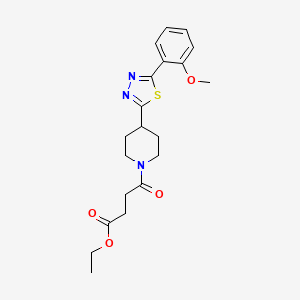
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2771092.png)


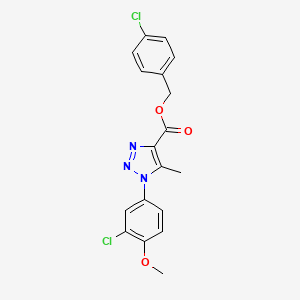
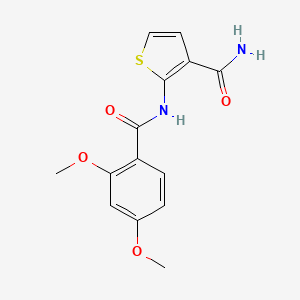
![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2771099.png)
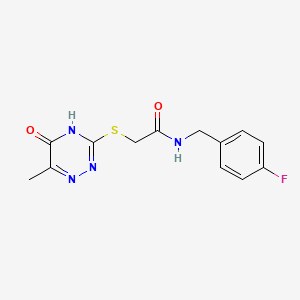
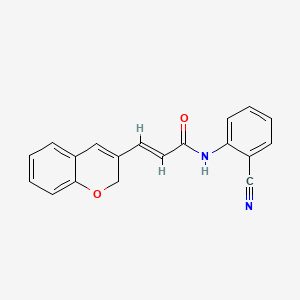
![(1R,5S)-N-(3,4-dichlorophenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)